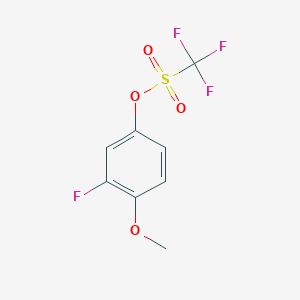![molecular formula C29H55N5O5Si3 B13441986 2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine](/img/structure/B13441986.png)
2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of three tert-butyl(dimethyl)silyl groups and a formyl group attached to the adenosine molecule. It is primarily used in research and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine involves multiple steps. The process typically begins with the protection of the hydroxyl groups of adenosine using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The formylation of the amino group is then achieved using formic acid or a formylating agent like formic anhydride .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar steps with optimization for yield and purity. This may include the use of automated synthesizers and purification techniques such as column chromatography .
化学反应分析
Types of Reactions
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The tert-butyl(dimethyl)silyl groups can be replaced with other protecting groups or functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylated derivative, while reduction yields a hydroxymethylated derivative .
科学研究应用
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes
作用机制
The mechanism of action of 2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions, while the silyl groups provide steric protection and influence the compound’s solubility and stability. These properties make it a valuable tool in studying nucleoside-related processes and developing new therapeutic agents .
相似化合物的比较
Similar Compounds
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]adenosine: Lacks the formyl group, making it less reactive in certain chemical reactions.
N6-Formyladenosine: Contains a formyl group but lacks the silyl protecting groups, affecting its stability and solubility
Uniqueness
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine is unique due to the combination of silyl protecting groups and a formyl group. This combination provides a balance of stability, reactivity, and solubility, making it a versatile compound for various research and industrial applications .
属性
分子式 |
C29H55N5O5Si3 |
|---|---|
分子量 |
638.0 g/mol |
IUPAC 名称 |
N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]formamide |
InChI |
InChI=1S/C29H55N5O5Si3/c1-27(2,3)40(10,11)36-16-20-22(38-41(12,13)28(4,5)6)23(39-42(14,15)29(7,8)9)26(37-20)34-18-32-21-24(33-19-35)30-17-31-25(21)34/h17-20,22-23,26H,16H2,1-15H3,(H,30,31,33,35)/t20-,22-,23-,26-/m1/s1 |
InChI 键 |
RPFLCNLQRHCCAK-HUBRGWSESA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


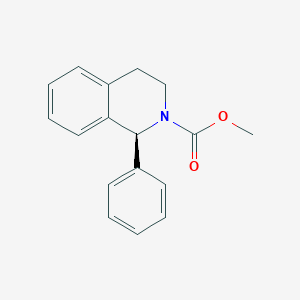
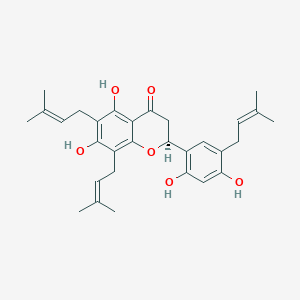
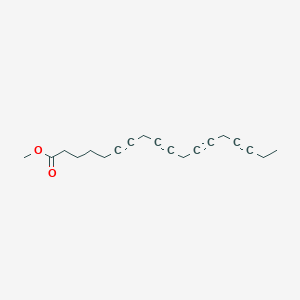
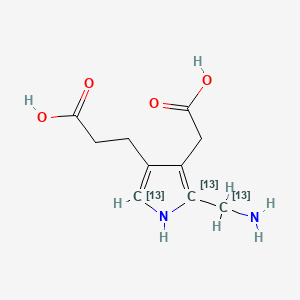
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
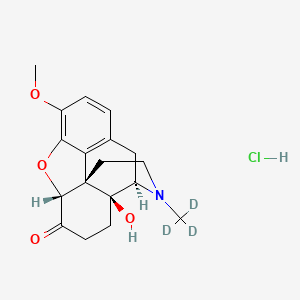
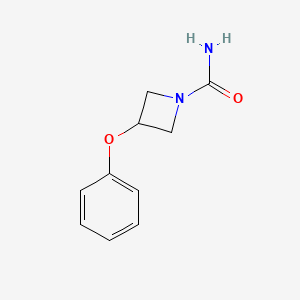
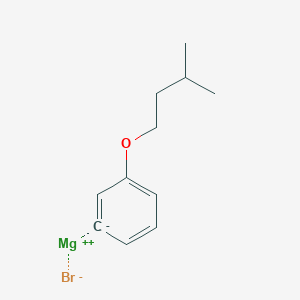
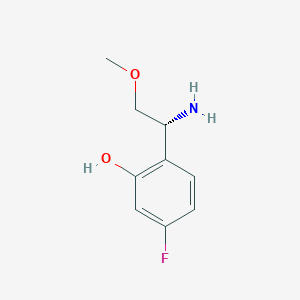
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate](/img/structure/B13441965.png)
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
